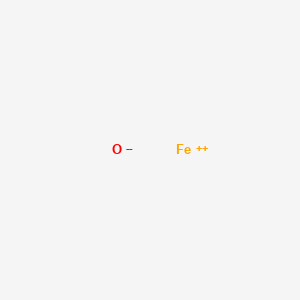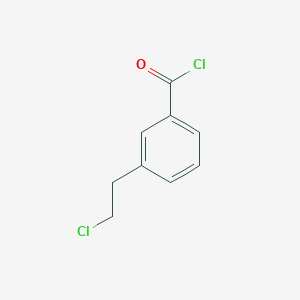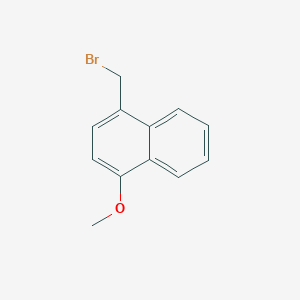
Iron oxide
Vue d'ensemble
Description
Méthodes De Préparation
Ferrous oxide can be prepared by the thermal decomposition of iron(II) oxalate under an inert atmosphere to avoid the formation of iron(III) oxide . The reaction is as follows: [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO} + \text{CO}_2 + \text{CO} ]
Another method involves heating iron(II) oxide with metallic iron at high temperatures and pressures . Industrial production methods often involve the reduction of iron(III) oxide with hydrogen or carbon monoxide at elevated temperatures.
Analyse Des Réactions Chimiques
Ferrous oxide undergoes various chemical reactions, including:
-
Oxidation: : Ferrous oxide can be oxidized to form iron(III) oxide (Fe₂O₃) or iron(II,III) oxide (Fe₃O₄) under different conditions . [ 4\text{FeO} \rightarrow \text{Fe} + \text{Fe}_3\text{O}_4 ]
-
Reduction: : It can be reduced to metallic iron using reducing agents such as hydrogen or carbon monoxide . [ \text{FeO} + \text{H}_2 \rightarrow \text{Fe} + \text{H}_2\text{O} ]
-
Substitution: : Ferrous oxide reacts with acids to form iron(II) salts and water . [ \text{FeO} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2\text{O} ]
Applications De Recherche Scientifique
Ferrous oxide has numerous applications in scientific research, including:
Mécanisme D'action
Ferrous oxide exerts its effects through various mechanisms, including:
Catalysis: Acts as a catalyst in chemical reactions by providing active sites for reactants to interact.
Magnetic Properties: Its magnetic properties are exploited in applications such as magnetic storage and separation.
Biological Interactions: In biological systems, ferrous oxide can participate in redox reactions, influencing cellular processes and iron metabolism.
Comparaison Avec Des Composés Similaires
Ferrous oxide is often compared with other iron oxides, such as ferric oxide (Fe₂O₃) and iron(II,III) oxide (Fe₃O₄). The primary difference lies in the oxidation state of iron:
Ferric Oxide (Fe₂O₃):
Iron(II,III) Oxide (Fe₃O₄):
Ferrous oxide is unique due to its specific oxidation state (+2) and its distinct properties, such as its black color and magnetic behavior .
Propriétés
Formule moléculaire |
FeO |
|---|---|
Poids moléculaire |
71.84 g/mol |
Nom IUPAC |
iron(2+);oxygen(2-) |
InChI |
InChI=1S/Fe.O/q+2;-2 |
Clé InChI |
VBMVTYDPPZVILR-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[Fe+2] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)


![ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8711374.png)







